molecular formula C20H20N2O6S B2717090 methyl N-[4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate CAS No. 2097900-73-5

methyl N-[4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate

Cat. No.: B2717090
CAS No.: 2097900-73-5
M. Wt: 416.45
InChI Key: MEKQUCCVWQDIST-UHFFFAOYSA-N
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Description

Methyl N-[4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate: is a complex organic compound that features a furan ring, a phenyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The phenyl group can be reduced to a cyclohexyl group under hydrogenation conditions.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Cyclohexyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, it can serve as a probe to study enzyme interactions due to its unique structural features.

Medicine

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which methyl N-[4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate exerts its effects is likely related to its ability to interact with specific molecular targets. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the sulfamoyl and carbamate groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-[4-(phenylsulfamoyl)phenyl]carbamate: Lacks the furan ring, which may reduce its biological activity.

    Methyl N-[4-({2-[4-(thiophen-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate: Contains a thiophene ring instead of a furan ring, which can alter its reactivity and biological properties.

Uniqueness

The presence of the furan ring in methyl N-[4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate imparts unique electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl N-[4-[[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6S/c1-27-20(24)22-16-8-10-17(11-9-16)29(25,26)21-13-18(23)14-4-6-15(7-5-14)19-3-2-12-28-19/h2-12,18,21,23H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKQUCCVWQDIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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